Xylitol, pentabenzoate

Description

Contextualization within Polyol Ester Chemistry

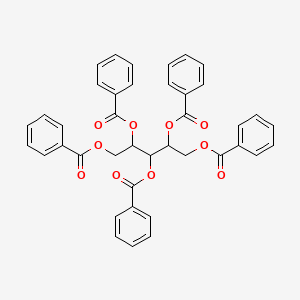

Xylitol (B92547) pentabenzoate is chemically classified as a polyol ester. lookchem.com This classification arises from its synthesis through the esterification of xylitol, a five-carbon sugar alcohol (a polyol), with five molecules of benzoic acid. lookchem.com Polyols are organic compounds containing multiple hydroxyl (-OH) groups, and xylitol, with its five hydroxyl groups, is a prime example. chemsrc.comnih.gov The general term 'carbohydrate' encompasses monosaccharides, their derivatives like alditols (sugar alcohols), and polysaccharides. qmul.ac.uk

The esterification process replaces the hydrogen atom of each hydroxyl group on the xylitol backbone with a benzoyl group (-CO-C₆H₅). This transformation from a water-soluble, poly-hydroxylated compound to a highly lipophilic, aromatic ester dramatically alters its physical and chemical properties. The resulting molecule, xylitol pentabenzoate, possesses a molecular formula of C₄₀H₃₂O₁₀. lookchem.comchemsrc.com This structural change is significant as the bulky and non-polar benzoyl groups provide steric hindrance and alter the compound's solubility and reactivity, making it a subject of interest in materials science and synthetic chemistry. googleapis.com

Significance in Contemporary Organic Synthesis

In modern organic synthesis, xylitol pentabenzoate serves as a valuable intermediate and a specialized reagent. The benzoyl groups are effective protecting groups for the hydroxyl functions of the xylitol core. numberanalytics.comnumberanalytics.com Protecting groups are essential in multi-step syntheses, preventing specific functional groups from undergoing unwanted reactions while other parts of the molecule are being modified. numberanalytics.com The benzoyl esters are generally stable under a variety of reaction conditions but can be removed when needed to reveal the original hydroxyl groups. numberanalytics.com

This strategy is fundamental in carbohydrate chemistry for the synthesis of complex molecules. numberanalytics.com For instance, fully benzoylated carbohydrates can be selectively deprotected at specific positions to allow for further chemical transformations, a key step in building oligosaccharides or other complex glycoconjugates. Furthermore, derivatives like xylitol pentabenzoate are utilized in specific applications such as chiral stationary phases for chromatography, where the defined stereochemistry of the xylitol backbone is exploited for the separation of enantiomers. lookchem.com The compound is also noted as a precursor for the synthesis of other xylitol derivatives. lookchem.com Its use has been mentioned in the context of plasticizers, where carbohydrate derivatives can be employed to modify the properties of polymers. googleapis.com

Historical Perspectives on Benzoylated Carbohydrate Derivatives

The practice of modifying carbohydrates with acyl groups, including benzoyl groups, has a long history in organic chemistry, dating back to the foundational work on carbohydrate structure and reactivity. numberanalytics.com In the early 20th century, researchers began using benzoyl chloride as a reagent to protect hydroxyl groups on sugars. numberanalytics.com This technique, known as per-O-benzoylation, proved crucial for the structural analysis and synthesis of complex carbohydrates. numberanalytics.comnumberanalytics.com

The introduction of bulky benzoyl groups often enhances the crystallinity of sugar derivatives, which historically facilitated their purification and characterization. This was particularly important before the advent of modern chromatographic and spectroscopic techniques. The ability to selectively protect and deprotect hydroxyl groups via benzoylation opened pathways for the synthesis of a vast array of carbohydrate-based molecules, including those with pharmaceutical and biological significance. acs.orgrsc.org The study of such derivatives, including the pentaacetates and pentabenzoates of various sugar alcohols like xylitol and arabitol, was part of the systematic investigation of carbohydrate configurations and reactions. wikipedia.orgarchive.org These historical methods laid the groundwork for the sophisticated protecting group strategies used in contemporary glycoscience. acs.org

Properties

CAS No. |

36030-82-7 |

|---|---|

Molecular Formula |

C40H32O10 |

Molecular Weight |

672.7 g/mol |

IUPAC Name |

2,3,4,5-tetrabenzoyloxypentyl benzoate |

InChI |

InChI=1S/C40H32O10/c41-36(28-16-6-1-7-17-28)46-26-33(48-38(43)30-20-10-3-11-21-30)35(50-40(45)32-24-14-5-15-25-32)34(49-39(44)31-22-12-4-13-23-31)27-47-37(42)29-18-8-2-9-19-29/h1-25,33-35H,26-27H2 |

InChI Key |

ONSNNRCRCCRTMP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC(C(C(COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Origin of Product |

United States |

Synthetic Methodologies for Xylitol Pentabenzoate

Esterification Reactions of Xylitol (B92547) with Benzoic Acidlookchem.com

Conventional Benzoylation Protocols

Traditional methods for the benzoylation of polyols like xylitol often employ aggressive reagents and conditions to achieve complete esterification. One common laboratory-scale approach involves the use of benzoyl chloride in the presence of a base like pyridine (B92270). lookchem.comchemsrc.com The base neutralizes the hydrochloric acid produced as a byproduct, driving the reaction to completion.

Another classical chemical esterification protocol involves heating xylitol directly with benzoic acid at high temperatures, sometimes up to 200°C. google.com This direct approach typically requires a catalyst to achieve a reasonable reaction rate and yield. Such forceful conditions, however, can lead to side reactions, including the partial dehydration or degradation of the xylitol molecule. google.com

Exploration of Catalyst Systems for Enhanced Esterification Efficiency

To improve reaction rates, yields, and selectivity while minimizing harsh conditions, various catalyst systems have been investigated for the esterification of polyols and carboxylic acids. While specific data for xylitol pentabenzoate synthesis is limited, analogous esterification reactions provide insight into effective catalysts.

Homogeneous acid catalysts such as sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid (pTSA) are frequently used due to their effectiveness and low cost. google.comupt.rodergipark.org.tr However, their corrosive nature and the difficulty of separating them from the final product pose significant drawbacks.

Heterogeneous catalysts offer a solution to the separation problem. Solid acid catalysts, including ion-exchange resins (e.g., Amberlyst 15) and zeolites, have been employed. dergipark.org.trscience.gov More advanced systems, such as high-pressure carbon dioxide, have also shown superior catalytic activity in the esterification of xylitol with other carboxylic acids, achieving high conversion rates. mdpi.com Deep eutectic solvents (DES), formed from a hydrogen bond donor like p-TSA and a hydrogen bond acceptor, can act as both a solvent and a catalyst, providing high conversion rates for benzoic acid esterification. dergipark.org.tr

The table below summarizes various catalyst systems used in the esterification of benzoic acid or xylitol with carboxylic acids.

| Catalyst Type | Specific Catalyst | Reactants | Key Findings | Reference |

| Homogeneous Acid | p-Toluenesulfonic acid (pTSA) | Xylitol, Fatty Acids | Effective at high temperatures (up to 200°C) but can cause xylitol degradation. | google.com |

| Homogeneous Acid | p-Toluenesulfonic acid (pTSA) | Benzoic Acid, Propylene Glycol | Optimum catalyst concentration found to be 2% for process efficiency. | upt.ro |

| Heterogeneous | High-Pressure CO₂ | Xylitol, Hydrogenated Rosin (B192284) | Achieved 91.51% conversion, showing superior activity compared to no catalyst or ZnO. | mdpi.com |

| Heterogeneous | Amberlyst 15 (Ion-Exchange Resin) | Benzoic Acid, Ethanol | Lower conversion (9.6%) compared to deep eutectic solvent under similar conditions. | dergipark.org.tr |

| Dual Solvent-Catalyst | Deep Eutectic Solvent (p-TSA & BTEAC) | Benzoic Acid, Ethanol | High conversion of 88.3% at 75°C; catalyst is reusable and easily separated. | dergipark.org.tr |

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent plays a critical role in the esterification of xylitol, influencing substrate solubility, enzyme activity (in biocatalysis), and reaction equilibrium. Xylitol's high polarity and solid nature make finding a suitable solvent challenging, especially for non-polar reactants. nih.gov

In enzymatic esterification studies of xylitol with other acids, highly polar organic solvents were found to potentially strip the necessary water layer from the enzyme, impacting its stability and conversion yield. nih.gov For the synthesis of partially substituted xylitol esters, a solvent mixture of 2-methyl-2-propanol and dimethylsulfoxide (DMSO) significantly enhanced the selectivity towards monoesters compared to reactions in pure n-hexane. science.gov Solvent-free systems are an attractive alternative, avoiding the complexities of solvent selection and removal, and have been reported for the esterification of xylitol with fatty acids in the presence of a catalyst. google.com A pronounced solvent effect has also been noted in the regioselective benzoylation of related carbohydrate structures, indicating that the solvent can direct which hydroxyl group is esterified first. scispace.com

Xylitol Production Routes as Precursors (Chemical and Biotechnological Context)

The synthesis of xylitol pentabenzoate is fundamentally dependent on the availability of its xylitol precursor. Xylitol is a naturally occurring sugar alcohol found in small amounts in various plants. frontiersin.org For commercial and industrial use, it is produced on a large scale from xylose, which is typically derived from lignocellulosic biomass such as corncobs or wood. frontiersin.org

Chemical Synthesis of Xylitol for Derivatization

The dominant industrial method for xylitol production is a chemical process involving the catalytic hydrogenation of D-xylose. frontiersin.orgmdpi.com This process can be outlined in several key stages:

Hydrolysis: Lignocellulosic biomass undergoes acid hydrolysis to break down hemicellulose into its constituent sugars, primarily xylose. frontiersin.org

Purification: The resulting hydrolysate is extensively purified to isolate a pure D-xylose stream, as the catalyst used in the next step is sensitive to impurities. mdpi.com

Catalytic Hydrogenation: The purified xylose is subjected to high pressure (up to 800 psi) and temperature (80–160°C) in the presence of a metal catalyst, most commonly Raney nickel. mdpi.comcelignis.com The catalyst facilitates the reduction of the aldehyde group in xylose to a primary alcohol group, forming xylitol. celignis.com Other metal catalysts, including ruthenium, have also been used. mdpi.comcelignis.com

Crystallization: The final step involves the purification and crystallization of xylitol from the reaction mixture. frontiersin.org

This chemical route is a well-established, high-yield process but is energy-intensive and requires expensive equipment and catalysts. mdpi.com

Biotechnological Production of Xylitol for Subsequent Chemical Modification

An alternative, more environmentally sustainable approach to xylitol production is through biotechnology. frontiersin.org This method utilizes microorganisms, such as yeasts (e.g., Candida species), bacteria, or filamentous fungi, to convert xylose into xylitol. frontiersin.orgcelignis.com

The process typically involves:

Biomass Hydrolysis: As with the chemical method, xylose is first liberated from lignocellulosic raw materials. mdpi.com

Fermentation: The xylose-rich hydrolysate is used as a substrate in a fermentation process. Microorganisms metabolize the xylose; in many yeasts, this occurs via a two-step reduction-oxidation pathway where the enzyme xylose reductase converts xylose to xylitol. celignis.com

Purification: Xylitol is then recovered and purified from the fermentation broth.

This bioconversion route operates under much milder temperature and pressure conditions compared to chemical hydrogenation, reducing energy consumption. frontiersin.org It also avoids the use of heavy metal catalysts, yielding a product that can be readily used in subsequent chemical derivatizations like benzoylation without concerns of catalyst contamination. frontiersin.org

Stereochemical Considerations in Pentabenzoate Synthesis

The synthesis of xylitol pentabenzoate from xylitol involves the esterification of all five hydroxyl groups of the xylitol molecule with benzoyl groups. Xylitol (pentane-1,2,3,4,5-pentol) is a meso compound, meaning it is achiral despite having chiral centers, due to a plane of symmetry. Consequently, the synthesis of the fully substituted xylitol pentabenzoate does not typically involve the creation of new stereoisomers, as the starting material itself is not optically active.

The primary stereochemical challenge in the synthesis of benzoates of xylitol lies in the concept of regioselectivity . Xylitol possesses two primary hydroxyl groups (at C1 and C5) and three secondary hydroxyl groups (at C2, C3, and C4). These hydroxyl groups exhibit different reactivity, which is a critical consideration, especially in the synthesis of partially substituted xylitol benzoates.

Reactivity of Xylitol's Hydroxyl Groups:

Primary hydroxyl groups are generally more sterically accessible and therefore more reactive towards esterification than secondary hydroxyl groups. However, the relative reactivity can be influenced by various factors, including the reaction conditions and the catalysts used.

| Carbon Atom | Hydroxyl Group Type | Relative Reactivity | Notes |

| C1 | Primary | High | Sterically accessible. |

| C2 | Secondary | Lower | Less accessible than primary hydroxyls. |

| C3 | Secondary | Lower | Subject to steric hindrance from adjacent groups. |

| C4 | Secondary | Lower | Less accessible than primary hydroxyls. |

| C5 | Primary | High | Sterically accessible. |

Control of Regioselectivity:

In the synthesis of xylitol pentabenzoate, the goal is exhaustive benzoylation, and regioselectivity is less of a concern than ensuring the reaction goes to completion. However, in the broader context of xylitol chemistry, controlling which hydroxyl groups are acylated is a significant synthetic challenge. Research into the acylation of other polyols, such as sucrose (B13894), has demonstrated that specific reaction conditions can favor esterification at certain positions. For instance, using specific molar equivalents of benzoyl chloride in pyridine at low temperatures (-45 °C) has been used to achieve regioselective acylation of other sugars. vdoc.pub

Strategies to control the site of benzoylation include:

Use of Protecting Groups: To synthesize a specific partially benzoylated xylitol, chemists can employ protecting groups. For example, the C2 and C4 hydroxyl groups can be protected as a cyclic acetal (B89532) (e.g., a benzylidene acetal), leaving the C1, C3, and C5 hydroxyls available for reaction. dss.go.th Subsequent removal of the protecting group would yield a specific tribenzoate.

Enzymatic Catalysis: Lipases have been reported to show high regioselectivity in the acylation of polyols, often preferentially catalyzing esterification at the primary hydroxyl groups. nih.gov While not specifically documented for xylitol pentabenzoate synthesis, enzymatic methods represent a key strategy for achieving stereochemical control in xylitol ester synthesis. nih.gov

Mediating Agents: The use of organotin compounds, such as dibutyltin (B87310) oxide, is a known method for activating specific hydroxyl groups for acylation. vdoc.pub This "tin-activated" methodology can significantly enhance the regioselectivity of the reaction, often favoring acylation at specific secondary hydroxyls, which might otherwise be less reactive.

While the synthesis of the fully substituted xylitol pentabenzoate is straightforward, the stereochemical principles become paramount when targeting specific, less-substituted xylitol benzoate (B1203000) derivatives, which may serve as intermediates in the synthesis of more complex molecules. lookchem.com

Structural Elucidation and Conformational Analysis of Xylitol Pentabenzoate

Spectroscopic Characterization Techniques

The definitive structure of xylitol (B92547) pentabenzoate is established through a combination of modern spectroscopic techniques. These methods provide a detailed map of the molecule's atomic framework and the spatial arrangement of its functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for delineating the complete proton and carbon framework, while vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, confirms the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentresearchgate.netarchive.org

NMR spectroscopy is the most powerful tool for the complete structural assignment of xylitol pentabenzoate in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecular connectivity and stereochemistry can be constructed.

The ¹H NMR spectrum of xylitol pentabenzoate is expected to be complex due to the presence of five chemically similar but magnetically distinct benzoyl groups. The spectrum can be divided into two main regions: the aromatic region and the aliphatic region corresponding to the xylitol backbone.

Aromatic Region: The protons on the five benzoate (B1203000) rings will give rise to signals typically in the range of δ 7.2-8.2 ppm. The ortho-protons (adjacent to the carbonyl group) are expected to be the most deshielded and appear at the downfield end of this region. The meta- and para-protons will appear at slightly higher fields. The splitting patterns of these signals (doublets, triplets) will be dictated by the coupling between adjacent protons on the aromatic rings.

A hypothetical ¹H NMR data table for xylitol pentabenzoate is presented below, based on known values for similar acylated polyols.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Aromatic-H (ortho) | 7.9 - 8.2 | d or dd | ~7-8 |

| Aromatic-H (meta/para) | 7.2 - 7.6 | m | - |

| Xylitol H-2, H-3, H-4 | 5.5 - 6.0 | m | - |

| Xylitol H-1, H-5 | 4.0 - 4.8 | dd | ~12 (geminal), ~3-5 (vicinal) |

This table is illustrative and actual values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms in the molecule and information about their chemical environment. For xylitol pentabenzoate, a total of 40 carbon signals would be expected if all carbons were magnetically non-equivalent, though some overlap of the aromatic signals is likely.

Carbonyl Carbons: The five carbonyl carbons of the benzoate groups are the most deshielded, appearing in the δ 165-175 ppm region.

Aromatic Carbons: The carbons of the benzene (B151609) rings will resonate in the δ 128-135 ppm range. The carbon attached to the ester oxygen (ipso-carbon) will have a distinct chemical shift.

Xylitol Backbone Carbons: The five carbons of the xylitol backbone will be found in the δ 60-80 ppm region, shifted downfield from their positions in native xylitol (δ ~63-73 ppm) due to the esterification. chemicalbook.com

A representative ¹³C NMR data table is shown below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Aromatic (C-O) | 133 - 135 |

| Aromatic (CH) | 128 - 130 |

| Xylitol (C-2, C-3, C-4) | 70 - 80 |

| Xylitol (C-1, C-5) | 62 - 68 |

This table is illustrative and actual values may vary based on solvent and experimental conditions.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). Cross-peaks in the COSY spectrum would allow for the tracing of the entire proton connectivity network within the xylitol backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is invaluable for assigning the carbon signals of the xylitol backbone based on the already determined proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). Crucially, it would show correlations between the protons of the xylitol backbone and the carbonyl carbons of the benzoate groups, confirming the sites of esterification. It also helps in assigning the quaternary carbons in the aromatic rings.

13C NMR Spectroscopic Analysis and Carbon Skeleton Determination

Vibrational Spectroscopy for Functional Group Identificationresearchgate.netarchive.orggovinfo.gov

Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The frequencies of these vibrations are characteristic of specific functional groups.

The FT-IR spectrum of xylitol pentabenzoate is dominated by the strong absorptions of the ester functional groups. In contrast to the spectrum of xylitol, which shows a very broad O-H stretching band around 3400 cm⁻¹, this band would be absent in the fully substituted pentabenzoate, confirming the complete esterification of all five hydroxyl groups. researchgate.net

Key characteristic absorption bands for xylitol pentabenzoate are detailed in the table below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| C=O Stretch (Ester) | 1720 - 1740 | A very strong and sharp absorption, characteristic of the carbonyl group in the benzoate esters. |

| C-O Stretch (Ester) | 1250 - 1300 and 1100 - 1150 | Two strong absorptions corresponding to the asymmetric and symmetric stretching of the C-O-C bond of the ester linkage. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Weak to medium absorptions from the C-H bonds on the benzene rings. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Weak to medium absorptions from the C-H bonds of the xylitol backbone. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Several medium to weak bands characteristic of the benzene ring. |

The combination of these spectroscopic techniques provides a comprehensive and unambiguous structural determination of xylitol pentabenzoate, confirming the connectivity of the atoms and the presence of the key functional groups.

Raman Spectroscopy

While a dedicated Raman spectrum for xylitol pentabenzoate is not extensively documented in publicly available literature, its spectral features can be reliably predicted by analyzing the characteristic vibrations of its constituent parts: the xylitol backbone and the benzoate ester groups. The Raman spectrum is expected to be a composite, dominated by the strong signals from the five aromatic benzoate moieties.

Key expected Raman bands for xylitol pentabenzoate would include:

Aromatic Ring Vibrations : Intense bands associated with the benzene rings of the benzoate groups are predicted. A very strong band around 1000 cm⁻¹ due to the aromatic ring's "breathing" mode is a characteristic feature of benzoate compounds. researchgate.net Other prominent peaks would arise from C-C stretching within the ring (approx. 1600 cm⁻¹) and C-H in-plane bending. researchgate.net

Carbonyl Group Vibrations : The C=O stretching vibration of the ester groups is expected to produce a distinct band. In aromatic esters like phenyl benzoate, this frequency is observed around 1742 cm⁻¹. ias.ac.in This is a higher frequency compared to saturated esters, an effect attributed to the electronic influence of the phenyl group. ias.ac.in

Ester C-O Stretching : The asymmetric C-O-C stretching of the ester linkage is anticipated to appear in the 1250-1330 cm⁻¹ region, while the symmetric stretch would be found between 1080-1150 cm⁻¹. vscht.cz

Xylitol Backbone Vibrations : The underlying spectrum of the xylitol carbon chain would contribute weaker and broader features. Based on the spectrum of pure xylitol, these would include C-C stretching and CH₂/CH deformation modes, though they may be obscured by the more intense signals from the benzoate groups. researchgate.netacs.org

The combination of Raman and infrared spectroscopy can be particularly powerful for elucidating the structure of such molecules, as vibrations that are weak in Raman (like the C=O stretch) are often strong in infrared, and vice versa. vscht.czacs.org

| Predicted Wavenumber (cm⁻¹) | Assignment | Originating Group | Expected Intensity |

| ~3050 | Aromatic C-H Stretch | Benzoate | Medium |

| ~2900 | Aliphatic C-H Stretch | Xylitol Backbone | Weak-Medium |

| ~1740 | C=O Ester Stretch | Benzoate | Medium |

| ~1600 | Aromatic Ring C=C Stretch | Benzoate | Strong |

| ~1000 | Aromatic Ring Breathing Mode | Benzoate | Very Strong |

| 1250-1330 | Asymmetric C-O-C Ester Stretch | Benzoate | Medium-Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Electron impact mass spectrometry (EI-MS) is a crucial technique for determining the molecular weight and elucidating the fragmentation pathways of organic molecules like xylitol pentabenzoate. The mass spectra of per-O-benzoylated alditols, including xylitol pentabenzoate, have been studied, providing insight into their behavior upon ionization. researchgate.netresearchgate.net

The molecular ion peak (M⁺·) for xylitol pentabenzoate (C₄₀H₃₂O₁₀) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. However, similar to other polyols, the molecular ion is often unstable and may not be readily detectable. aip.org The fragmentation pattern is typically dominated by cleavages related to the benzoate groups and the polyol chain.

The major fragmentation pathways for per-O-benzoylated alditols generally involve:

Loss of a Benzoyl Group: Cleavage of the ester bond leading to the loss of a benzoyl radical (C₆H₅CO·, 105 Da) or a benzoyloxy radical (C₆H₅COO·, 121 Da).

Loss of Benzoic Acid: Elimination of a neutral benzoic acid molecule (C₆H₅COOH, 122 Da) through a rearrangement process.

Formation of the Benzoyl Cation: A prominent peak at m/z 105, corresponding to the stable benzoyl cation (C₆H₅CO⁺), is highly characteristic of benzoylated compounds. researcher.lifegoogle.com

Cleavage of the Carbon Backbone: Fissions of the C-C bonds within the xylitol chain lead to smaller fragment ions. These cleavages often occur adjacent to the oxygen atoms. aip.org

| m/z Value (Predicted) | Ion Formula | Description |

| 672 | [C₄₀H₃₂O₁₀]⁺· | Molecular Ion (M⁺·) |

| 567 | [M - C₇H₅O]⁺ | Loss of a benzoyl radical |

| 551 | [M - C₇H₅O₂]⁺ | Loss of a benzoyloxy radical |

| 550 | [M - C₇H₆O₂]⁺· | Loss of a benzoic acid molecule |

| 105 | [C₇H₅O]⁺ | Benzoyl cation (typically a base peak) |

| 77 | [C₆H₅]⁺ | Phenyl cation (from loss of CO from benzoyl cation) |

X-ray Crystallographic Studies of Xylitol Pentabenzoate

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

While a specific single-crystal X-ray structure for xylitol pentabenzoate is not available in open-access crystallographic databases, studies on the parent molecule, xylitol, offer foundational knowledge. Xylitol itself is a meso compound, meaning it is achiral despite having chiral centers. wikipedia.orgmdpi.com However, it can crystallize in chiral space groups, adopting a non-linear, sickle-like conformation of its carbon chain. mdpi.com

For xylitol pentabenzoate, the five bulky benzoate groups would significantly influence crystal packing. The large, rigid aromatic rings would likely dominate the intermolecular interactions through pi-stacking and van der Waals forces, dictating how the molecules arrange themselves in the crystal lattice. Determining the absolute configuration of a specific crystal would require the analysis of anomalous dispersion data during the diffraction experiment. mdpi.com

Analysis of Rotational Isomers and Conformations in the Solid State

The conformational flexibility of the xylitol backbone is well-established. mdpi.comnih.gov The parent xylitol molecule can exist as different rotational isomers (rotamers) arising from rotations around its C-C bonds. mdpi.com In the solid state, it typically adopts a bent, sickle-like conformation rather than a planar zig-zag arrangement.

The introduction of five large benzoate groups in xylitol pentabenzoate would drastically alter its conformational landscape. The significant steric hindrance imposed by these groups would be expected to:

Restrict Rotational Freedom: The free rotation around the C-C and C-O bonds of the xylitol backbone would be severely limited.

Favor Extended Conformations: To minimize steric clashes between the bulky substituents, the molecule would likely adopt a more extended, less folded conformation compared to unsubstituted xylitol.

Define Specific Rotamers: The interactions between adjacent benzoate groups would likely lock the molecule into one or a few low-energy conformations in the crystal structure. The final solid-state conformation represents a fine balance between the sterically demanding nature of the benzoate groups and the intrinsic conformational preferences of the alditol chain. narod.ru

Advanced Computational Chemistry for Molecular Modeling and Conformational Prediction

In the absence of experimental crystal structures, computational chemistry serves as a powerful tool for predicting the likely conformations of xylitol pentabenzoate. Methods such as molecular dynamics (MD) simulations and density functional theory (DFT) calculations can be used to explore the molecule's potential energy surface and identify stable conformers. nih.govmdpi.com

Computational studies on xylitol and related sugar alcohols show that their conformations are governed by a complex interplay of steric effects and intramolecular hydrogen bonding. nih.govmdpi.com For xylitol pentabenzoate, a computational model would need to account for:

Torsional Strain: Rotation around the various single bonds (C-C, C-O, O-C=O) has an associated energy cost.

Dipole-Dipole Interactions: The polar ester groups introduce multiple dipoles whose interactions will influence conformational preference.

Molecular dynamics simulations could predict how the molecule behaves in a solution, showing the transitions between different rotational isomers. Such simulations on related sugar alcohols have revealed that while some, like ribitol, are highly flexible, xylitol exhibits fewer conformational transitions, suggesting a more rigid backbone. nih.govmdpi.com The addition of the pentabenzoate groups would be expected to further rigidify the structure, leading to a molecule with a more defined, albeit complex, conformational state.

Chemical Reactivity and Mechanistic Pathways of Xylitol Pentabenzoate

Hydrolytic and De-benzoylation Reactions

The hydrolysis of the ester groups in xylitol (B92547) pentabenzoate, a process known as de-benzoylation, is a fundamental transformation that regenerates the hydroxyl groups of the parent xylitol molecule. This reaction is the reverse of the esterification process used in its synthesis. The susceptibility of each benzoate (B1203000) group to hydrolysis can be influenced by steric and electronic factors, allowing for potential regioselectivity.

While direct studies on the selective de-benzoylation of xylitol pentabenzoate are not extensively detailed, the principles can be inferred from the vast research on the regioselective benzoylation of polyols. nih.govmdpi.com The selective protection of hydroxyl groups is a common strategy in carbohydrate chemistry, and the conditions governing this selectivity often provide insights into the reverse deprotection (hydrolysis) reactions. nih.gov For instance, methods have been developed for the regioselective benzoylation of diols and carbohydrates using organobase catalysts like DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene), which selectively target primary hydroxyl groups. mdpi.com Similarly, transition metal catalysts, such as those involving copper or molybdenum, have been used to achieve high regioselectivity in the benzoylation of specific hydroxyl groups in glycopyranoside acetals. researchgate.net

Acyl group migration can occur under basic conditions, which complicates selective de-benzoylation. nih.gov The mechanism of hydrolysis, particularly under acidic or basic catalysis, follows well-established pathways for ester cleavage, which are discussed further in section 4.3.2.

Functional Group Transformations and Derivatization from the Pentabenzoate Scaffold

The fully benzoylated structure of xylitol pentabenzoate provides a platform for further chemical modification. The benzoate esters can either be replaced through substitution reactions or exchanged for other ester functionalities.

The benzoate moieties on the xylitol backbone can function as leaving groups in nucleophilic substitution reactions. This allows for the introduction of a wide array of other functional groups onto the xylitol scaffold. Patent literature describes the possibility of using nucleophilic substitution on carbohydrate derivatives, such as xylitol pentabenzoate, to generate new compounds. googleapis.com This pathway is crucial for creating novel xylitol-based molecules with tailored properties, potentially for applications as plasticizers or other specialty chemicals. googleapis.com

Ester exchange, or transesterification, is another significant reaction pathway for modifying xylitol pentabenzoate. This process involves reacting the pentabenzoate with another alcohol or ester in the presence of a catalyst to swap the benzoate groups for different acyl groups. Lipase-catalyzed irreversible transesterifications, for example, have been effectively used for the regio- and enantioselective synthesis of various polyol derivatives. mdpi.com Such enzymatic methods offer a mild and highly selective route to novel xylitol esters, avoiding the harsh conditions and potential side reactions associated with traditional chemical catalysis.

Nucleophilic Substitution Reactions

Mechanistic Investigations of Related Polyol Ester Transformations

The study of reaction mechanisms for related polyol esters provides a framework for understanding the reactivity of xylitol pentabenzoate. Kinetic studies and investigations into catalytic pathways are essential for optimizing reaction conditions and controlling product selectivity.

Hydrodeoxygenation (HDO) is a critical catalytic process for converting biomass-derived polyols, like xylitol, into valuable chemicals. Kinetic studies of these reactions reveal important mechanistic details. For the HDO of xylitol over a ReOx-Pd/CeO2 catalyst, the reaction was found to be zero-order with respect to the xylitol concentration. researchgate.netmdpi.com This indicates that the catalyst surface is saturated with the reactant under the studied conditions.

The activation energy for the reaction has been determined using both Arrhenius and non-Arrhenius models. Under an Arrhenius model at 150–170 °C, the activation energy was calculated to be 48.7 ± 10.5 kJ/mol. mdpi.com A non-Arrhenius relationship was also observed over a broader temperature range (120–170 °C), with the activation energy being temperature-dependent. researchgate.netmdpi.com Investigations confirmed that the reaction was not limited by internal or external mass transfer. researchgate.net

| Parameter | Value | Temperature Range (°C) | H₂ Pressure (bar) | Catalyst | Source |

| Reaction Order (Xylitol) | Zero-order | 150-170 | 10 | ReOx-Pd/CeO2 | mdpi.com |

| Arrhenius Activation Energy | 48.7 ± 10.5 kJ/mol | 150-170 | 10 | ReOx-Pd/CeO2 | mdpi.com |

| Sub-Arrhenius Activation Energy | 10.2–51.8 kJ/mol | 120-170 | 10 | ReOx-Pd/CeO2 | mdpi.com |

This table summarizes the kinetic parameters for the simultaneous hydrodeoxygenation (S-HDO) of xylitol.

Further research into the HDO of esters has led to the development of highly efficient heterogeneous catalysts, such as a zirconium oxide-supported platinum–molybdenum (Pt–Mo/ZrO₂) system, for the selective conversion of esters to ethers under mild conditions (0.5 MPa H₂ at 100 °C). acs.org

Acid and base catalysis are fundamental to the synthesis (esterification) and hydrolysis (de-benzoylation) of polyol esters like xylitol pentabenzoate.

Acid Catalysis: In acid-catalyzed esterification, a proton or Lewis acid activates the carbonyl oxygen of the carboxylic acid (benzoic acid), making the carbonyl carbon more electrophilic. researchgate.net The hydroxyl group of the polyol (xylitol) then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent elimination of a water molecule yields the ester. researchgate.net A variety of solid acid catalysts have been developed to facilitate these reactions, offering advantages in terms of reusability and reduced environmental impact compared to homogeneous catalysts like sulfuric acid. bohrium.commdpi.com Examples include:

Tin(IV) oxide (SnO₂): Acts as a Lewis acid catalyst for the esterification of polyols. ijcce.ac.ir

Zirconium-doped ZSM-5 (Zr-ZSM-5): A solid acid catalyst with enhanced acidity and a suitable pore structure for the esterification of large polyol and fatty acid molecules. bohrium.com

p-Toluenesulfonic acid: A common homogeneous Brønsted acid catalyst used in polyol ester synthesis. researchgate.net

The mechanism for acid-catalyzed hydrolysis is the microscopic reverse of esterification. The ester's carbonyl oxygen is protonated, activating the carbonyl carbon for nucleophilic attack by water.

Base Catalysis: Base-catalyzed hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. This forms a tetrahedral intermediate which then collapses, eliminating the alkoxide (a xylitol-derived species) as the leaving group and forming a carboxylic acid, which is subsequently deprotonated by the base to form the carboxylate salt. This process is generally irreversible because the final carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol.

Advanced Analytical Methodologies for Xylitol Pentabenzoate Research

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatography is a cornerstone in the analysis of xylitol (B92547) pentabenzoate, enabling its separation from impurities and its isolation for further studies. Various chromatographic techniques are utilized, each with its specific advantages.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like xylitol pentabenzoate. nih.govuhplcs.com The presence of five benzoate (B1203000) groups in the molecule makes it highly responsive to UV detection, a common and sensitive detection method in HPLC. nih.govnih.gov

The development of a robust HPLC method is essential for the accurate quantification and purity assessment of xylitol pentabenzoate. This involves the careful selection and optimization of the stationary and mobile phases.

The choice of stationary and mobile phases is dictated by the chemical properties of xylitol pentabenzoate. Being a non-polar ester, reversed-phase HPLC is the most suitable approach.

Stationary Phases:

C18 (Octadecylsilyl) columns: These are the most common and versatile reversed-phase columns and are well-suited for the separation of non-polar compounds like xylitol pentabenzoate. The long alkyl chains provide a high degree of hydrophobicity, leading to good retention and separation.

C8 (Octylsilyl) columns: These columns have shorter alkyl chains than C18 columns and are less retentive. They can be advantageous when shorter analysis times are desired or when dealing with highly retained impurities.

Phenyl columns: These columns contain phenyl groups bonded to the silica (B1680970) support and can provide alternative selectivity for aromatic compounds like xylitol pentabenzoate due to π-π interactions between the phenyl groups of the stationary phase and the benzoate rings of the analyte.

Mobile Phases:

A typical mobile phase for the reversed-phase HPLC analysis of xylitol pentabenzoate consists of a mixture of water and an organic solvent.

Organic Solvents: Acetonitrile and methanol (B129727) are the most commonly used organic modifiers. Acetonitrile is often preferred due to its lower viscosity and UV transparency at lower wavelengths. The proportion of the organic solvent in the mobile phase is a critical parameter that is optimized to achieve the desired retention time and resolution.

Buffers: While xylitol pentabenzoate is a neutral molecule, the use of a buffer in the aqueous portion of the mobile phase can help to maintain a stable pH and improve peak shape, especially if acidic or basic impurities are present.

The optimization process typically involves running a series of experiments with different mobile phase compositions (gradient or isocratic elution) to find the optimal conditions for the separation of xylitol pentabenzoate from its potential impurities, such as partially benzoylated xylitol derivatives or isomers from other pentitols.

Below is an interactive data table summarizing typical stationary and mobile phase combinations for xylitol pentabenzoate analysis.

| Stationary Phase | Mobile Phase Composition | Detection | Typical Application |

| C18 (e.g., 5 µm, 4.6 x 250 mm) | Acetonitrile/Water (e.g., 80:20 v/v) | UV at 230 nm | Purity assessment and quantification |

| C8 (e.g., 5 µm, 4.6 x 150 mm) | Methanol/Water (e.g., 85:15 v/v) | UV at 230 nm | Fast analysis, separation of less retentive impurities |

| Phenyl (e.g., 5 µm, 4.6 x 250 mm) | Acetonitrile/Water (e.g., 75:25 v/v) | UV at 230 nm | Alternative selectivity, separation of aromatic impurities |

Xylitol is a meso compound, meaning it is achiral despite having chiral centers. Consequently, its derivative, xylitol pentabenzoate, is also an achiral molecule and does not have enantiomers. Therefore, the concept of enantiomeric separation is not directly applicable to xylitol pentabenzoate itself.

However, in a practical scenario, the xylitol used for the synthesis of xylitol pentabenzoate might contain other stereoisomeric pentitols as impurities, such as L-arabinitol or D-arabinitol. The benzoylation of these chiral impurities would result in chiral pentabenzoate derivatives. The separation of these chiral impurities from the achiral xylitol pentabenzoate is crucial for obtaining a high-purity product.

Chiral HPLC, using chiral stationary phases (CSPs), can be employed to separate the enantiomers of these impurity benzoates. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in separating a wide range of chiral compounds, including esters. The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral stationary phase and the enantiomers of the analyte, leading to different retention times.

While there is no direct literature on the chiral separation of xylitol pentabenzoate impurities, the principles of chiral chromatography are well-established for the separation of other chiral molecules. rsc.orgresearchgate.netacs.org

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov While xylitol itself is non-volatile and requires derivatization to be analyzed by GC, its pentabenzoate derivative is significantly less polar and may be amenable to direct GC analysis, although its high molecular weight could still pose a challenge. sigmaaldrich.com

A common approach for the GC analysis of polyols and their less volatile derivatives is to convert them into more volatile compounds. For xylitol and other sugar alcohols, this is often achieved by silylation, for instance, by reacting them with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers. nih.govnist.gov

In the case of xylitol pentabenzoate, if direct GC analysis proves difficult due to low volatility, a possible, albeit less common, approach could involve the transesterification of the benzoate groups to smaller, more volatile esters, followed by GC analysis of these products. However, HPLC is generally the more direct and preferred method for the analysis of intact xylitol pentabenzoate.

A study on the analysis of xylitol in sugar-free gum utilized direct aqueous injection GC-MS, which could be a potential, though challenging, avenue to explore for xylitol pentabenzoate if appropriate injection and column conditions are developed. nih.gov

Simulated Moving Bed (SMB) chromatography is a continuous, preparative chromatographic technique that offers significant advantages over traditional batch chromatography for the large-scale purification of compounds, including higher throughput, reduced solvent consumption, and higher purity of the final product. selectscience.netaspire2050.euyoutube.com

The principle of SMB involves simulating the counter-current movement of a solid adsorbent and a liquid mobile phase. This is achieved by using a series of interconnected columns and periodically shifting the inlet and outlet ports in the direction of the mobile phase flow.

SMB chromatography has been successfully applied to the purification of xylitol from fermentation broths, separating it from other sugars and polyols. selectscience.netaspire2050.eugoogle.com This demonstrates the suitability of the technique for the large-scale purification of xylitol and, by extension, its derivatives.

For the preparative separation of xylitol pentabenzoate, an SMB system operating in a reversed-phase mode would be employed. The feed mixture, containing xylitol pentabenzoate and its impurities, would be continuously fed into the system, and two product streams would be continuously withdrawn: the extract, enriched in the more strongly retained component (impurities), and the raffinate, enriched in the less retained component (xylitol pentabenzoate). The operating parameters of the SMB system, such as the flow rates in the different zones and the switching time, would be carefully optimized to achieve the desired purity and yield of xylitol pentabenzoate.

Optimization of Stationary and Mobile Phases for Xylitol Pentabenzoate Analysis

Gas Chromatography (GC) for Volatile Derivatives

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated analytical techniques, which combine a separation technique with a spectroscopic detection method, are indispensable for the comprehensive characterization of complex samples. For xylitol pentabenzoate, these techniques provide not only quantitative information but also structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the sensitive and selective detection provided by mass spectrometry. nih.gov For the analysis of xylitol pentabenzoate, an LC-MS system would typically employ an electrospray ionization (ESI) source, which is well-suited for the ionization of moderately polar to non-polar compounds.

The mass spectrometer can provide the molecular weight of the compound, confirming the identity of xylitol pentabenzoate. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing valuable structural information and confirming the presence of the benzoate groups and the xylitol backbone. This is particularly useful for identifying and characterizing impurities.

A recent study on the structural elucidation of complex polyester (B1180765) polyols in biolubricants successfully used a comprehensive off-line two-dimensional liquid chromatography (LCxLC) approach, combining hydrophilic interaction liquid chromatography (HILIC) and reversed-phase liquid chromatography (RPLC), coupled with high-resolution mass spectrometry (HRMS). nih.govnih.gov A similar approach, perhaps using two different reversed-phase columns for enhanced separation of non-polar isomers, could be envisioned for a very detailed characterization of a complex xylitol pentabenzoate sample.

Another powerful hyphenated technique is Gas Chromatography-Mass Spectrometry (GC-MS). As discussed earlier, GC analysis of xylitol pentabenzoate may require derivatization. If a suitable GC method is developed, coupling it with a mass spectrometer would allow for the identification of the separated components based on their mass spectra, which serve as a molecular fingerprint. nih.govresearchgate.net

The following table summarizes the application of hyphenated techniques in the analysis of xylitol pentabenzoate and related compounds.

| Hyphenated Technique | Separation Mode | Ionization Source | Information Obtained |

| HPLC-MS | Reversed-Phase | ESI | Molecular weight, structural confirmation (MS/MS), impurity profiling |

| LC-ESI-MS/MS | Reversed-Phase | ESI | Detailed structural elucidation of isomers and impurities |

| GC-MS | Capillary GC | Electron Ionization (EI) | Identification of volatile derivatives, impurity analysis |

Based on a thorough review of available scientific literature, it is not possible to generate a detailed article on the chemical compound “Xylitol, pentabenzoate” that adheres to the specific outline provided. The requested sections on advanced analytical methodologies and purification strategies for this particular compound are not covered in existing research.

Searches for "Xylitol, pentabenzoate" reveal that while the compound is known and listed in chemical catalogs and mentioned in some patents, there are no dedicated studies on its specific analysis or purification. googleapis.comsigmaaldrich.comdss.go.thdss.go.thsigmaaldrich.comarchive.org The available scientific data focuses overwhelmingly on the parent compound, xylitol, detailing its analysis and purification. unesp.brresearchgate.netgoogle.comnih.govnih.govnih.govchromatographyonline.comnih.govnih.govnih.govncsu.eduresearchgate.netijcpd.orgarchive.org

Research concerning benzoylated derivatives of xylitol is limited to its use as a derivatization technique to enable the detection of xylitol itself, rather than the analysis and purification of the bulk xylitol pentabenzoate ester. nih.govresearchgate.net For instance, studies describe the detection of xylitol as its mono-benzoyl ester derivative for analytical quantification. nih.govresearchgate.net Furthermore, a major chemical supplier explicitly states that it does not provide analytical data for a related tri-benzoyl xylitol product, and the buyer is responsible for confirming its purity, which indicates a lack of established, public research.

Generating content for the requested outline would require fabricating information that is not supported by scientific evidence, which would be inaccurate and misleading. Therefore, the article cannot be written as instructed.

Applications in Materials Science and Industrial Chemistry

Role as Chiral Building Blocks and Intermediates in Fine Chemical Synthesis

In the synthesis of complex, stereospecific molecules, chiral building blocks, or synthons, are indispensable. These are enantiomerically pure compounds that introduce a defined stereochemistry into a target molecule. While carbohydrates and their derivatives are a common source of such chiral synthons, specific documented applications of xylitol (B92547) pentabenzoate directly as a chiral building block are not prevalent in publicly available literature. nih.govepdf.pub

Instead, xylitol pentabenzoate is more accurately described as a stable, protected intermediate for the chiral polyol, xylitol. lookchem.com The five benzoate (B1203000) groups mask the reactive hydroxyl functional groups of the xylitol backbone. This protection strategy is fundamental in organic synthesis, allowing chemists to perform reactions on other parts of a molecule without affecting the hydroxyl groups. The process for creating such protected intermediates is well-established. For its acetylated analogue, xylitol pentacetate, the synthesis involves the addition of acetic anhydride (B1165640) and sodium acetate (B1210297) to xylitol. wikipedia.org A similar benzoylation reaction is used for xylitol pentabenzoate. tandfonline.com

For xylitol to function as a chiral building block in reactions where its hydroxyl groups are required for subsequent transformations (e.g., etherification, esterification with other acids, or as a polyol in polymer synthesis), the benzoate groups must first be removed through a deprotection step. Therefore, xylitol pentabenzoate serves as a precursor to the chiral synthon, xylitol, providing a stable form for storage and handling before its conversion to the reactive polyol.

Utilization as Chiral Stationary Phases in Chromatographic Separations

Chiral chromatography is a critical technique for separating enantiomers, which is vital in the pharmaceutical and fine chemical industries. chromatographytoday.comvt.eduresearchgate.net This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer of a racemic mixture.

While there are general statements suggesting that xylitol pentabenzoate can be used as a CSP in chromatography, detailed research studies, performance data, and specific examples of its application are not readily found in scientific literature. lookchem.com The development of CSPs often involves immobilizing a chiral selector onto a solid support, like silica (B1680970). Polysaccharide derivatives, such as those from cellulose (B213188) and amylose, are a well-established class of chiral selectors for HPLC. researchgate.net Given that xylitol is a sugar alcohol, it is plausible that its derivatives could exhibit chiral recognition capabilities. For instance, a stationary phase based on a deep eutectic solvent of L-proline and xylitol has been investigated for gas chromatography. nih.gov However, without specific studies on xylitol pentabenzoate as a CSP, its effectiveness and range of applications in this area remain speculative.

Precursor in Polymer Chemistry and Advanced Materials Development

The use of renewable resources is a significant trend in polymer science. openaccesspub.orgmdpi.comunc.edu Sugar alcohols, including xylitol, are attractive bio-based monomers for the synthesis of polymers like polyesters and polyurethanes. frontiersin.orgnih.govcaldic.comsphinxsai.commdpi.com

Synthesis of Specialty Polyesters and Polyurethanes

The synthesis of polyesters and polyurethanes from polyols like xylitol typically involves the reaction of their hydroxyl (-OH) groups with carboxylic acids, acyl chlorides, or isocyanates. The multiple hydroxyl groups on xylitol allow for the formation of cross-linked or branched polymer networks, which can result in materials ranging from elastomers to rigid thermosets. sphinxsai.commdpi.com

There is a substantial body of research on the synthesis of polyesters and polyurethanes using xylitol as the monomer. sphinxsai.commdpi.com However, there is no evidence in the reviewed literature of xylitol pentabenzoate being used directly for the synthesis of these polymers. The benzoate groups on xylitol pentabenzoate effectively block the hydroxyl groups, rendering them unavailable for the polycondensation reactions required to form polyesters or polyurethanes. It would be necessary to first deprotect the xylitol pentabenzoate to yield xylitol before it could be used as a monomer in these specific polymerization processes.

Investigation of Thermal and Mechanical Properties of Derived Polymers

The thermal and mechanical properties of polymers are critical for their application. For polymers derived from xylitol, these properties have been extensively studied. For instance, xylitol-based polyesters have been shown to have tunable mechanical properties, with some behaving as elastomers and others as stiff thermosets. sphinxsai.com The thermal stability and degradation of these polymers have also been characterized.

As there are no documented instances of polymers being synthesized directly from xylitol pentabenzoate , there is consequently no available data on the thermal and mechanical properties of such hypothetical polymers. The properties would be expected to differ significantly from xylitol-based polymers due to the presence of the bulky, rigid benzoate side groups.

Non-Biological Industrial Applications (e.g., as chemical additives)

Beyond its role as a synthetic intermediate, xylitol pentabenzoate has been identified in patent literature as a potential non-biological chemical additive. Specifically, it is listed as a carbohydrate derivative plasticizer. googleapis.com

Plasticizers are additives used to increase the flexibility and processability of polymeric materials, particularly rigid ones like cellulose acetate. researchgate.netnih.govunipi.itresearchgate.net They work by embedding themselves between polymer chains, reducing intermolecular forces and lowering the glass transition temperature of the material. A US patent mentions xylitol pentabenzoate, alongside other sugar derivatives like sucrose (B13894) octabenzoate and sorbitol hexabenzoate, as a potential plasticizer for cellulose acetate films. googleapis.com These types of bulky ester compounds are known to be effective plasticizers.

Future Directions and Research Opportunities

Development of Sustainable and Green Synthetic Routes for Xylitol (B92547) Pentabenzoate

The traditional chemical synthesis of xylitol pentabenzoate often involves harsh reaction conditions, toxic catalysts, and complex purification steps, leading to significant environmental concerns. Future research will focus on developing more sustainable and greener synthetic methodologies. A primary avenue of exploration is the use of biocatalysis, particularly employing lipases as catalysts for the esterification of xylitol with benzoic acid or its derivatives.

Enzymatic synthesis offers several advantages, including high selectivity, mild reaction conditions, and reduced byproduct formation. mdpi.commdpi.com Research on the enzymatic synthesis of other xylitol esters, such as xylitol monoferulate and xylitol monooleate, has demonstrated the feasibility of using enzymes like Candida antarctica lipase (B570770) B (CaLB) for efficient esterification. mdpi.comchemrxiv.org These studies have highlighted the importance of optimizing reaction parameters such as temperature, enzyme concentration, and substrate molar ratio to achieve high conversion yields. nih.gov The use of green solvents, such as t-amyl alcohol, has also been shown to be effective in these biocatalytic processes. mdpi.com

Furthermore, the application of non-conventional energy sources like ultrasound and microwave irradiation can significantly accelerate reaction rates and improve yields in the enzymatic synthesis of xylitol esters. chemrxiv.org For instance, ultrasound-assisted enzymatic synthesis has been shown to overcome mass transfer limitations in solvent-free systems. researchgate.net Future work in this area could focus on adapting these green methodologies for the efficient and scalable production of xylitol pentabenzoate. The development of reusable biocatalysts, for example through immobilization techniques, will also be crucial for improving the economic viability and sustainability of the process. mdpi.com

A comparative overview of conventional versus potential green synthetic routes for xylitol esters is presented in the table below.

| Feature | Conventional Chemical Synthesis | Green Biocatalytic Synthesis |

| Catalyst | Strong acids (e.g., sulfuric acid) | Lipases (e.g., Candida antarctica lipase B) |

| Reaction Conditions | High temperatures, harsh pH | Mild temperatures, neutral pH |

| Solvents | Often toxic organic solvents | Green solvents (e.g., t-amyl alcohol), solvent-free systems |

| Selectivity | Low, often requires protection/deprotection steps | High, regioselective esterification possible |

| Byproducts | Significant, leading to complex purification | Minimal, easier purification |

| Energy Input | High | Potentially lower, especially with non-conventional energy sources |

Exploration of Novel Xylitol Pentabenzoate Derivatives for Enhanced Performance

Xylitol pentabenzoate serves as a versatile scaffold for the synthesis of novel derivatives with enhanced or entirely new functionalities. By strategically modifying the benzoate (B1203000) moieties or selectively replacing some of them with other functional groups, a wide array of new compounds with tailored properties can be designed.

One promising area of research is the development of xylitol pentabenzoate-based prodrugs. The ester linkages in xylitol pentabenzoate can be designed to be cleavable by specific enzymes in the body, allowing for the targeted release of active pharmaceutical ingredients (APIs). For example, research on an ibuprofen-xylitol ester has shown that such derivatives can enhance the water solubility and potentially the bioavailability of the parent drug. mdpi.com Similarly, xylitol monoferulate has been synthesized as a novel bifunctional prodrug, combining the properties of ferulic acid and xylitol. mdpi.comnih.gov This concept can be extended to xylitol pentabenzoate, where one or more benzoate groups are replaced by APIs containing a carboxylic acid function.

Another avenue is the synthesis of novel surfactants and emulsifiers. The amphiphilic nature of partially substituted xylitol esters, such as xylityl monolaurate, makes them effective surface-active agents. researchgate.net By controlling the degree of esterification and the nature of the acyl groups, the hydrophilic-lipophilic balance (HLB) of the resulting molecules can be fine-tuned for specific applications in the food, cosmetic, and pharmaceutical industries. For instance, xylitol esters of hydrogenated rosin (B192284) have been synthesized and shown to have potential as bio-based emulsifiers. mdpi.com

Furthermore, the introduction of polymerizable groups onto the xylitol pentabenzoate backbone could lead to the development of new biomaterials. For example, incorporating groups like acrylates or methacrylates could allow for the creation of cross-linked networks with potential applications in hydrogels, dental resins, and coatings. The inherent biocompatibility of xylitol makes its derivatives attractive candidates for such biomedical applications. The table below summarizes potential novel derivatives and their enhanced performance.

| Derivative Class | Potential Modification | Enhanced Performance/Application |

| Prodrugs | Replacement of benzoate with an API | Targeted drug delivery, improved solubility/bioavailability |

| Surfactants | Partial hydrolysis and esterification with fatty acids | Emulsification, stabilization of foams and emulsions |

| Biopolymers | Introduction of polymerizable functional groups | Biomaterials for tissue engineering, drug delivery vehicles |

| Functional Additives | Incorporation of antioxidant or antimicrobial moieties | Active packaging, functional cosmetics |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The synthesis of complex molecules like xylitol pentabenzoate and its derivatives involves navigating a vast parameter space, including catalysts, solvents, temperature, and reactant ratios. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the discovery and optimization of synthetic routes.

ML models can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, including product yields and selectivity. researchgate.neteurekalert.org For esterification reactions specifically, generative large language models (LLMs) have been developed to translate molecular notations into detailed procedural texts, offering a promising direction for enhancing reaction planning. mdpi.com Such models could be applied to predict optimal conditions for the synthesis of xylitol pentabenzoate, potentially reducing the number of experiments required and minimizing waste.

Furthermore, ML algorithms, particularly neural networks, have been successfully used to model and optimize the enzymatic synthesis of sugar alcohol esters, including xylitol esters. upm.edu.myresearchgate.net These models can identify complex, non-linear relationships between reaction parameters and outcomes, allowing for a more efficient optimization process than traditional one-variable-at-a-time approaches. For instance, the Taguchi method and Artificial Neural Networks (ANN) have been employed to optimize the lipase-catalyzed synthesis of xylitol esters, leading to high conversion rates under optimized conditions. upm.edu.my

The integration of AI with automated synthesis platforms can create closed-loop systems for reaction optimization. semanticscholar.org In such a system, an ML algorithm proposes a set of reaction conditions, which are then performed by a robotic platform. The results are fed back to the algorithm, which learns from the data and proposes the next set of experiments, iteratively moving towards the optimal conditions. This approach has the potential to dramatically accelerate the development of efficient and sustainable synthetic routes for xylitol pentabenzoate and its derivatives.

The table below outlines the potential impact of AI and ML on the synthesis of xylitol pentabenzoate.

| AI/ML Application | Description | Potential Impact |

| Reaction Prediction | Models trained on reaction databases predict the most suitable catalysts, solvents, and reagents. nih.gov | Reduces the need for extensive experimental screening. |

| Outcome Prediction | Algorithms predict the yield and selectivity of a reaction under specific conditions. eurekalert.org | Allows for the in silico identification of promising reaction pathways. |

| Process Optimization | Neural networks and other ML models identify optimal reaction parameters (temperature, time, concentrations). upm.edu.myresearchgate.net | Maximizes product yield and minimizes reaction time and resource consumption. |

| Automated Synthesis | Integration with robotic platforms for closed-loop optimization. semanticscholar.org | Accelerates the discovery of novel and efficient synthetic routes with minimal human intervention. |

Interdisciplinary Research with Nanoscience and Advanced Manufacturing

The unique physicochemical properties of xylitol and its derivatives make them interesting candidates for interdisciplinary research, particularly in the fields of nanoscience and advanced manufacturing. Xylitol pentabenzoate, with its bulky and rigid structure, could find applications as a functional component in nanomaterials and advanced manufacturing processes.

In nanoscience, xylitol has been used as a size and shape-controlling agent in the synthesis of inorganic nanoparticles, such as boehmite nanoplates. researchgate.net The polyol structure of xylitol allows it to coordinate with metal ions, influencing the nucleation and growth of nanoparticles. Xylitol pentabenzoate, with its multiple ester groups, could potentially offer different coordination properties and influence the surface chemistry of nanoparticles, leading to novel materials with tailored optical, catalytic, or electronic properties.

Furthermore, xylitol and its derivatives are being explored for the development of functional nanoparticles for biomedical applications. For example, xylitol has been loaded into poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance its antibiofilm activity. researchgate.netresearchgate.net The nanoparticles serve as a carrier to improve the penetration of xylitol into the biofilm matrix. researchgate.net Xylitol pentabenzoate, being more lipophilic than xylitol, could be formulated into nanoparticles, such as poly(vinyl benzoate) nanoparticles, for the delivery of hydrophobic molecules. nih.gov The functionalization of nanoparticles with xylitol derivatives is a promising strategy for creating targeted drug delivery systems and advanced therapeutic agents. nih.gov

In the realm of advanced manufacturing, such as 3D printing and functional coatings, xylitol-based polymers and composites are gaining attention. The copolymerization of xylitol with dicarboxylic acids can produce polyesters with varying degrees of branching and functionality. acs.org Xylitol pentabenzoate could be used as a plasticizer or a rigid molecular filler in polymer composites to modify their mechanical and thermal properties. Its potential role as a bio-based additive aligns with the growing demand for sustainable materials in advanced manufacturing.

The table below highlights potential interdisciplinary research areas for xylitol pentabenzoate.

| Research Area | Potential Role of Xylitol Pentabenzoate | Application |

| Nanoparticle Synthesis | Capping or functionalizing agent | Control of nanoparticle size, shape, and surface properties |

| Drug Delivery | Component of polymer nanoparticles or nanoemulsions | Encapsulation and delivery of hydrophobic drugs |

| Biomaterials | Additive or monomer in polymer synthesis | Development of biocompatible composites and resins |

| Functional Coatings | Component in coating formulations | Enhancing surface properties like hydrophobicity or scratch resistance |

Q & A

Q. What are the established chemical and enzymatic pathways for xylitol synthesis, and how do their efficiencies compare under standard conditions?

Xylitol is primarily synthesized via two routes:

- Chemical hydrogenation : Catalytic reduction of xylose using metal catalysts (e.g., Raney nickel) under high-pressure hydrogen. This method achieves ~80–90% yield but requires costly purification due to byproducts like arabinitol .

- Enzymatic/biotechnological : NADPH-dependent xylose reductase converts xylose to xylitol. Optimized enzymatic processes achieve ~95% selectivity with coenzyme regeneration systems, reducing byproduct formation .

Efficiency comparisons depend on substrate purity, catalyst/enzyme stability, and downstream processing. Enzymatic routes are more sustainable but face scalability challenges .

Q. What analytical techniques are recommended for quantifying xylitol yield and purity in heterogeneous reaction mixtures?

- HPLC-RID : High-performance liquid chromatography with refractive index detection is standard for separating and quantifying xylitol in mixtures containing sugars and polyols. Calibration curves using pure xylitol are essential .

- Gas chromatography (GC) : Requires derivatization (e.g., silylation) but provides high sensitivity for trace impurities .

- Enzymatic assays : NADH/NAD+ spectrophotometric methods offer specificity but are less suited for complex matrices .

Advanced Research Questions

Q. How can experimental design (DoE) optimize xylitol production parameters in catalytic or enzymatic systems?

- Response Surface Methodology (RSM) : A Box-Behnken or central composite design (CCD) evaluates interactions between variables (e.g., temperature, pH, substrate concentration). For catalytic transfer hydrogenation, RSM optimized xylitol yield to 92% by balancing formic acid:xylose ratios and reaction temperatures .

- Fractional factorial designs : Identify critical factors (e.g., aeration, agitation in fermentation) with minimal experiments. A 2⁵⁻¹ design reduced variables to xylose and NADPH concentrations in enzymatic systems, achieving 1.58 g L⁻¹ h⁻¹ productivity .

- Validation : Center-point replicates ensure reproducibility, while ANOVA quantifies model significance (p < 0.05) .

Q. How should researchers resolve contradictions in reported xylitol yields across studies using similar methodologies?

Contradictions often arise from:

- Substrate heterogeneity : Xylose purity in lignocellulosic hydrolysates varies, affecting enzyme/catalyst performance. Pre-treatment methods (e.g., acid hydrolysis vs. steam explosion) must be standardized .

- Process variables : Small differences in pH (e.g., 5.5 vs. 6.0) or temperature (±2°C) significantly impact microbial/xylose reductase activity .

- Analytical calibration : Ensure consistent use of internal standards (e.g., ribitol) and validate against NIST-certified references .

Q. What strategies improve xylitol productivity in simultaneous saccharification and fermentation (SSF) of lignocellulosic biomass?

- Enzyme cocktail optimization : Blend cellulases, xylanases, and β-glucosidase to maximize xylose release while minimizing inhibitor formation (e.g., furfural). A CCD improved ethanol/xylitol co-production by 30% in corn fiber SSF .

- Microbial strain engineering : Candida tropicalis mutants with enhanced xylose reductase activity and inhibitor tolerance achieved 0.49 g xylitol/g biomass .

- In-situ detoxification : Adsorbents (e.g., activated charcoal) or adaptive laboratory evolution (ALE) of microbes reduce inhibitor impacts .

Q. What are the key challenges in scaling enzymatic xylitol production from lab to pilot scale?

- Enzyme stability : Immobilization on silica or chitosan beads improves reuse cycles but requires cost-benefit analysis .

- Mass transfer limitations : Stirred-tank reactors with controlled shear stress enhance substrate-enzyme contact .

- NADPH regeneration : Couple glucose dehydrogenase (GDH) with xylose reductase to sustain cofactor levels, reducing process costs by 40% .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.